molecular formula C15H15N3O3 B14105938 N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide

N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide

Cat. No.: B14105938
M. Wt: 285.30 g/mol
InChI Key: LJBSPRSNDWSWFW-YVLHZVERSA-N
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Description

N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-10(11-5-6-13(19)14(8-11)21-2)17-18-15(20)12-4-3-7-16-9-12/h3-9,19H,1-2H3,(H,18,20)/b17-10-

InChI Key

LJBSPRSNDWSWFW-YVLHZVERSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and a few drops of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added to catalyze the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its ability to form stable hydrazone linkages makes it valuable in various synthetic and medicinal chemistry applications.

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